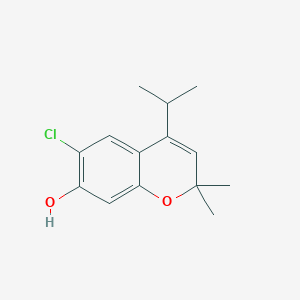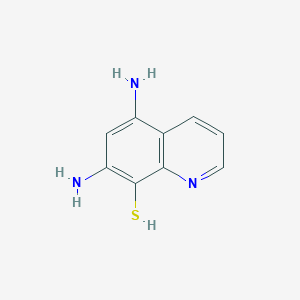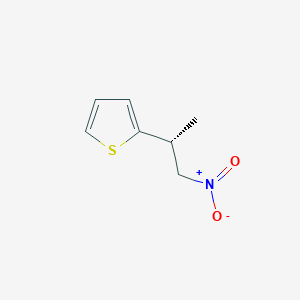
(R)-1-Nitro-2-(2-thienyl)propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-Nitro-2-(2-thienyl)propane is an organic compound that features a nitro group (-NO2) attached to a propane backbone, with a thienyl group (a sulfur-containing five-membered ring) as a substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Nitro-2-(2-thienyl)propane typically involves the nitration of a suitable precursor. One common method is the nitration of 2-(2-thienyl)propane using nitric acid in the presence of a catalyst. The reaction conditions often require careful control of temperature and pH to ensure the selective formation of the desired nitro compound.
Industrial Production Methods
Industrial production of ®-1-Nitro-2-(2-thienyl)propane may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
®-1-Nitro-2-(2-thienyl)propane undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions, where substituents such as halogens or alkyl groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like bromine (Br2) or alkyl halides in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or alkylated thienyl derivatives.
Scientific Research Applications
Chemistry
®-1-Nitro-2-(2-thienyl)propane is used as a building block in the synthesis of more complex organic molecules
Biology
In biological research, ®-1-Nitro-2-(2-thienyl)propane is studied for its potential as a bioactive molecule. Its nitro group can undergo bioreduction to form reactive intermediates that may interact with biological targets, making it a candidate for drug development and biochemical studies.
Medicine
The compound’s potential medicinal applications include its use as a precursor in the synthesis of pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile intermediate in the production of drugs with diverse therapeutic effects.
Industry
In the industrial sector, ®-1-Nitro-2-(2-thienyl)propane is used in the manufacture of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and electronic materials.
Mechanism of Action
The mechanism of action of ®-1-Nitro-2-(2-thienyl)propane involves its interaction with molecular targets through its nitro and thienyl groups. The nitro group can undergo reduction to form reactive intermediates, which can then interact with enzymes, receptors, or other biomolecules. The thienyl group can participate in π-π interactions and hydrogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
1-Nitro-2-(2-thienyl)ethane: Similar structure but with an ethane backbone instead of propane.
2-Nitrothiophene: Contains a nitro group directly attached to the thiophene ring.
1-(2-Thienyl)-2-nitropropane: Similar structure but with the nitro group attached to a different carbon atom.
Uniqueness
®-1-Nitro-2-(2-thienyl)propane is unique due to its specific arrangement of the nitro and thienyl groups on a propane backbone. This configuration imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential bioactivity further distinguish it from similar compounds.
Properties
CAS No. |
799812-12-7 |
|---|---|
Molecular Formula |
C7H9NO2S |
Molecular Weight |
171.22 g/mol |
IUPAC Name |
2-[(2R)-1-nitropropan-2-yl]thiophene |
InChI |
InChI=1S/C7H9NO2S/c1-6(5-8(9)10)7-3-2-4-11-7/h2-4,6H,5H2,1H3/t6-/m1/s1 |
InChI Key |
PLUPFVWFZMYUAJ-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](C[N+](=O)[O-])C1=CC=CS1 |
Canonical SMILES |
CC(C[N+](=O)[O-])C1=CC=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


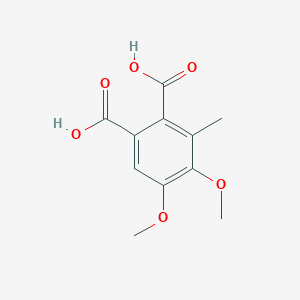
![7-Methyl-5-phenylquinolino[4,3-b][1,5]benzothiazepin-6-one](/img/structure/B12538203.png)
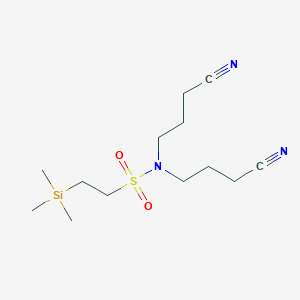

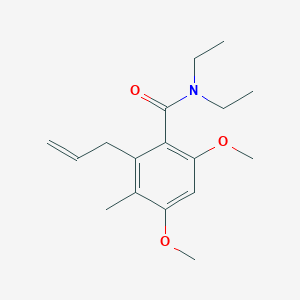
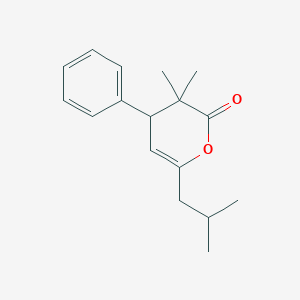
![(8-Methoxynaphtho[2,1-b]furan-1-yl)acetic acid](/img/structure/B12538230.png)

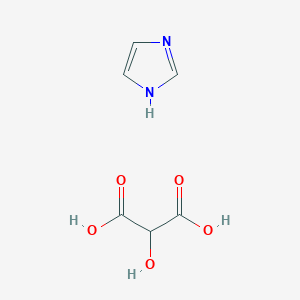

![5-Methyl-3-[(naphthalen-1-yl)methyl]-1,3-thiazol-2(3H)-imine](/img/structure/B12538265.png)
![N-Ethyl-4-[(E)-(4-nitrophenyl)diazenyl]-N-(2,2,2-trifluoroethyl)aniline](/img/structure/B12538271.png)
